Scandium trifluoromethanesulfonimide
Description
Significance and Role as a Lewis Acid Catalyst
The primary significance of scandium trifluoromethanesulfonimide lies in its function as a Lewis acid catalyst. A Lewis acid is a chemical species that can accept a pair of electrons, and in catalysis, this property is used to activate substrates, thereby facilitating a wide range of chemical reactions. The scandium(III) ion (Sc³⁺) is inherently a strong Lewis acid due to its high charge density.
The trifluoromethanesulfonimide (triflimide) anion is large and has its negative charge delocalized over a large surface area, making it a very weak coordinator to the scandium cation. This weak coordination leaves the scandium ion more available to interact with and activate substrate molecules, often leading to higher catalytic activity compared to scandium salts with more coordinating anions, such as scandium trifluoromethanesulfonate (B1224126) (scandium triflate). nih.gov
Research has shown that metal triflimides, including those of lanthanides like scandium, can be more efficient catalysts than the corresponding metal triflates for certain reactions, such as the Biginelli reaction, especially in aqueous media. nih.gov This suggests that this compound can act as a water-tolerant Lewis acid, a highly desirable characteristic for green chemistry applications. Furthermore, lanthanide bis(trifluoromethylsulfonyl)amides have been demonstrated to be effective and reusable catalysts for Friedel–Crafts acylation reactions under mild conditions. researchgate.net
The enhanced catalytic performance is a key driver for the investigation of this compound in various organic transformations.
Historical Context of Scandium-based Catalysts
The use of scandium in catalysis is a relatively modern development in chemistry. Scandium itself was discovered in 1879, but its applications were limited for a long time due to its scarcity and the cost of its extraction. wikipedia.org The emergence of scandium compounds as Lewis acid catalysts gained significant traction in the latter part of the 20th century.
A major breakthrough in this area was the introduction of scandium trifluoromethanesulfonate (scandium triflate, Sc(OTf)₃) as a water-stable Lewis acid catalyst. researchgate.netscandium.org Research published in the 1990s demonstrated the versatility of scandium triflate in a wide array of organic reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. researchgate.netscandium.org Its stability in the presence of water was a significant advantage over traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃), which readily decompose. researchgate.net
The development of this compound can be seen as a logical progression from the success of scandium triflate. The exploration of metal salts with the even less coordinating bis(trifluoromethylsulfonyl)imide anion was a strategy to further enhance Lewis acidity and catalytic efficacy. While the history of this compound itself is not as extensively documented as its triflate counterpart, its investigation is part of a broader trend in catalysis to fine-tune the properties of metal catalysts by modifying the counterion. nih.gov
Scope and Objectives of Research on this compound
The research focused on this compound is driven by several key objectives aimed at advancing the field of chemical synthesis. A primary goal is the development of more active and selective Lewis acid catalysts. By employing the weakly coordinating triflimide anion, researchers aim to create catalysts that can outperform existing ones, particularly in challenging reactions or under milder conditions.
A significant area of investigation is the use of this compound in asymmetric catalysis. The formation of chiral complexes, for instance with N,N'-dioxides, is being explored to induce enantioselectivity in reactions, which is crucial for the synthesis of pharmaceuticals and other biologically active molecules.
Another important objective is the development of environmentally benign catalytic processes. The water-tolerance of this compound makes it an attractive candidate for reactions in aqueous media, reducing the reliance on volatile and often toxic organic solvents. nih.gov The potential for catalyst recyclability is also a key aspect of this research, contributing to more sustainable chemical manufacturing. researchgate.net
The table below summarizes some of the key research findings related to the catalytic applications of this compound and related compounds.
| Catalyst System | Reaction Type | Key Findings |
| Lanthanide bis(trifluoromethylsulfonyl)amides | Friedel-Crafts Acylation | Effective and reusable catalysts under mild conditions. |
| Metal Triflimides (e.g., Ni(NTf₂)₂, Cu(NTf₂)₂, Yb(NTf₂)₃) | Biginelli Reaction | More efficient in pure water at room temperature compared to corresponding metal triflates. |
| Chiral N,N′-dioxide-Sc(NTf₂)₃ complex | Asymmetric Bromoamination of Chalcones | High yields and good enantioselectivity were achieved under mild conditions. |
The ongoing research aims to expand the synthetic utility of this compound, uncover new reactivity patterns, and establish it as a valuable tool in the arsenal (B13267) of synthetic chemists.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6F18N3O12S6Sc |
|---|---|
Molecular Weight |
885.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;scandium(3+) |
InChI |
InChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
InChI Key |
FUXLYEZEIZAKTL-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Preparation Routes for Scandium Trifluoromethanesulfonimide
The preparation of this compound, formally known as scandium(III) bis(trifluoromethylsulfonyl)imide, relies on established principles of inorganic synthesis, typically involving the reaction of a scandium source with a triflimide source.
A plausible synthetic route to this compound involves the reaction of a scandium salt, such as scandium acetate (B1210297), with trifluoromethanesulfonimide (HNTf₂). This acid-base reaction would see the trifluoromethanesulfonimide protonate the acetate anion, forming acetic acid, while the scandium cation coordinates with the resulting triflimide anions. While this specific reaction is not extensively detailed in prominent literature, it follows the general principle of reacting a metal compound with hydrogen bis-triflimide . The reaction would likely be driven to completion by the removal of the volatile acetic acid byproduct.
Several general methodologies are employed for the synthesis of metal bis(triflimide) compounds, including the scandium variant. These strategies are adaptable to various metal precursors and reaction conditions. mdpi.com
One common approach is the reaction of a metal oxide with trifluoromethanesulfonic acid, which is a method used for the analogous compound, scandium triflate (Sc(OTf)₃). wikipedia.org For bis(triflimide) salts, reacting a metal oxide or carbonate with trifluoromethanesulfonimide (HNTf₂) in a suitable solvent is a direct method.
Another widely used strategy is salt metathesis. This involves the reaction of a soluble scandium salt (e.g., scandium chloride) with a triflimide salt, such as silver triflimide (AgNTf₂) or an alkali metal triflimide. The reaction is typically driven by the precipitation of an insoluble byproduct, such as silver chloride (AgCl). google.com
In-situ generation is also a viable strategy, particularly for catalytic applications. This method involves adding a metal compound, such as a metal halide, to a source of the bis-triflimide ion, like an ionic liquid. google.com This technique allows for the formation and use of the catalyst in the reaction vessel without needing to isolate the metal bis(triflimide) compound, which can be advantageous for difficult-to-isolate complexes. google.com For example, magnesium triflimide can be prepared by adding magnesium metal to bistriflimide in distilled water. researchgate.net
Table 1: General Synthetic Routes for Metal Bis(triflimide) Compounds
| Precursor Type | Reagents | Solvent | General Conditions |
|---|---|---|---|
| Metal Oxide/Carbonate | Trifluoromethanesulfonimide (HNTf₂) | Water, Alcohol, or other polar solvents | Room temperature or elevated temperature to drive reaction. |
| Metal Halide (e.g., MCl₃) | Silver Triflimide (AgNTf₂) | Acetonitrile (B52724) or other organic solvent | Reaction driven by precipitation of insoluble silver halide. |
| Metal Halide (e.g., MCl₃) | Bis-triflimide Ionic Liquid | Typically used in situ without an additional solvent | Forms the active catalyst directly in the reaction mixture. google.com |
| Metal (active) | Trifluoromethanesulfonimide (HNTf₂) | Water or other protic solvents | Direct reaction with the elemental metal, followed by filtration and drying. researchgate.net |
Achieving high purity is critical for the use of this compound as a research-grade catalyst. The purification process often begins with the selection of high-purity precursors or an initial purification of the scandium source. Techniques like solvent extraction, precipitation, and ion exchange are used to remove impurities from industrial scandium concentrates. researchgate.netnih.gov For instance, crude scandium oxide can be purified by dissolving it in acid, followed by multiple precipitation and filtration steps to remove other metal impurities before being converted to the final high-purity salt. google.com
Once the crude salt is synthesized, several methods are used for its final purification. For the analogous and well-studied scandium triflate, the hydrated salt is rigorously dried under high vacuum (<1 mmHg) at elevated temperatures (e.g., 200 °C) for extended periods (e.g., 40 hours) to yield the anhydrous material. researchgate.netchemicalbook.com This process is critical as the compound is often hygroscopic. researchgate.net
Recrystallization from anhydrous solvents is another effective purification technique. Scandium triflate can be recrystallized from anhydrous acetonitrile or ethanol (B145695) to achieve purities greater than 99.9%. For other metal bis(triflimide) compounds, such as magnesium bis-triflimide, vacuum sublimation has been shown to be an effective purification method. patentbuddy.com These techniques are designed to remove residual solvents, water, and any unreacted starting materials.
Table 2: Purification Techniques for Scandium Salts
| Technique | Description | Typical Conditions | Target Impurities |
|---|---|---|---|
| Vacuum Drying | Heating the salt under reduced pressure to remove water and volatile solvents. | 180-200 °C, <1 mmHg vacuum, for 20-40 hours. researchgate.net | Water (from hydrated salt), residual organic solvents. |
| Recrystallization | Dissolving the compound in a minimal amount of a hot, anhydrous solvent and allowing it to crystallize upon cooling. | Anhydrous acetonitrile or ethanol. | Soluble impurities, unreacted starting materials. |
| Sublimation | Heating the solid under high vacuum, causing it to transition directly to a gas and then re-deposit as a purified solid on a cold surface. | High temperature (e.g., 300 °C) and high vacuum (e.g., 1 mmHg). patentbuddy.com | Non-volatile impurities. |
| Precipitation | Selectively precipitating the scandium as an intermediate salt (e.g., scandium oxalate) from a solution containing impurities. | Addition of a precipitating agent like oxalic acid to an aqueous solution. | Other metal ions. |
Lewis Acidic Properties and Catalytic Mechanisms
Fundamental Principles of Lewis Acidity in Scandium Trifluoromethanesulfonimide
This compound, also known as scandium(III) bis(trifluoromethylsulfonyl)imide or scandium triflimide, is a metal-organic compound recognized for its potent Lewis acidic character. A Lewis acid is defined as a chemical species that can accept an electron pair from an electron donor (a Lewis base). The catalytic efficacy of this compound in a multitude of organic transformations is fundamentally rooted in the high Lewis acidity of the central scandium(III) cation. This acidity is significantly modulated by its association with three bulky, weakly coordinating bis(trifluoromethylsulfonyl)imide anions.
The electron acceptor character, or Lewis acidity, of the scandium(III) center in this compound is profoundly influenced by the properties of its counter-anions, the bis(trifluoromethylsulfonyl)imide (TFSI or NTf₂) ligands. The TFSI anion, [N(SO₂CF₃)₂]⁻, is characterized by its large size and the extensive delocalization of its negative charge across two sulfonyl groups and the central nitrogen atom. This charge delocalization is driven by the potent electron-withdrawing nature of the two trifluoromethyl (CF₃) groups.
This charge dispersal means the TFSI anion is a very poor Lewis base and has a minimal tendency to coordinate strongly with the Sc³⁺ cation. Consequently, the scandium cation is left highly electron-deficient and more available to accept electron pairs from other species, namely the substrate in a catalytic reaction. Studies quantifying the effective Lewis acidity of various metal salts have demonstrated that TFSI⁻ salts are systematically more effective Lewis acids than their triflate analogues. chemrxiv.org The use of triphenylphosphine (B44618) oxide (TPPO) as a ³¹P NMR probe in titration experiments allows for the quantification of the Lewis acidity of these salts, showing that TFSI⁻ salts of di- and trivalent cations exhibit strong binding to the probe. chemrxiv.org This enhanced electrophilicity of the scandium center is the primary reason for the high catalytic activity observed with this compound.
Scandium trifluoromethanesulfonate (B1224126), or scandium triflate [Sc(OTf)₃], is itself a powerful and widely used Lewis acid catalyst that is noted for its water stability and high activity. researchgate.netwikipedia.org However, comparative studies indicate that this compound [Sc(NTf₂)₃] often exhibits superior catalytic performance due to its heightened Lewis acidity. chemrxiv.org
The trifluoromethanesulfonate (triflate or OTf) anion, [CF₃SO₃]⁻, is less effective at delocalizing its negative charge compared to the larger TFSI anion. As a result, the triflate anion is a slightly stronger coordinating ligand to the Sc³⁺ center than the triflimide anion. This stronger coordination marginally reduces the effective Lewis acidity of the scandium cation in Sc(OTf)₃ compared to Sc(NTf₂)₃.
This difference in activity has been demonstrated in various organic reactions, such as acetalization. For instance, in the acetalization of aldehydes, Sc(NTf₂)₃ can achieve high yields under milder conditions or with lower catalyst loadings than Sc(OTf)₃. A 1996 study highlighted that both scandium triflimide and scandium triflate are extremely active catalysts for acetalization. researchgate.net The enhanced performance of the triflimide version is a direct consequence of the superior electron-accepting ability of its scandium center.
Table 1: Comparative Catalytic Activity in Acetalization of Benzaldehyde This table presents illustrative data based on typical findings comparing the two catalysts.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| Scandium Trifluoromethanesulfonate (Sc(OTf)₃) | 0.1 | 4 | 92 |
| This compound (Sc(NTf₂)₃) | 0.05 | 3 | 95 |
Reaction Mechanisms in this compound Catalysis
The heightened Lewis acidity of this compound governs its interaction with substrates, enabling a range of reaction mechanisms that are central to its catalytic function. These mechanisms include the generation of reactive intermediates, activation of substrates through chelation, and the direction of stereochemical outcomes.
A primary mechanistic pathway enabled by this compound involves the generation of carbocationic intermediates. Due to its strong electron-accepting nature, the Sc³⁺ center readily coordinates to electron-rich functional groups within a substrate, such as carbonyl oxygens or hydroxyl groups. This coordination polarizes the bond between the functional group and the rest of the molecule, weakening it and facilitating the departure of a leaving group to form a carbocation.
For example, in Friedel-Crafts type reactions or glycosylations, the catalyst coordinates to an oxygen atom of an ester, ether, or alcohol. This coordination enhances the leaving group's ability to depart, resulting in the formation of a stabilized carbocation, which is then susceptible to attack by a nucleophile. The extremely weak coordinating nature of the triflimide anion ensures it does not interfere with the reactive carbocation, allowing the desired reaction to proceed efficiently. This mechanism is analogous to that seen with scandium triflate, which is known to activate carbonyl compounds and facilitate carbocation-mediated processes like the Mukaiyama aldol (B89426) addition.
Chelation is the formation of two or more coordinate bonds between a central metal ion and a single organic molecule, known as a ligand or substrate. Scandium(III) has a strong propensity to form stable chelate complexes. In catalysis, this effect is crucial for substrate activation and for achieving selectivity.
This compound can coordinate to multiple Lewis basic sites on a substrate molecule simultaneously. This chelation can lock the substrate into a specific, rigid conformation, which can have several effects:
Activation: By withdrawing electron density through multiple points of contact, the catalyst can significantly increase the electrophilicity of a reaction center.
Proximity Effect: Chelation can bring two reactive centers of a molecule into close proximity, facilitating intramolecular reactions.
Chemoselectivity: The catalyst may preferentially bind to one functional group over another due to the possibility of forming a stable chelate ring, enabling selective reactions at one site in a multifunctional molecule. For example, scandium triflate has been shown to achieve chemoselective protection of aldehydes in the presence of ketones, a selectivity that relies on differential binding. organic-chemistry.org This principle is amplified with the more Lewis acidic this compound.
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical aspect of chemical synthesis. This compound, particularly when used with chiral ligands, can exert significant control over the stereochemical outcome of a reaction.
The mechanism of stereocontrol is multifaceted:
Chiral Environment: The large triflimide anions and any additional ligands create a well-defined and rigid chiral pocket around the scandium cation. When a substrate coordinates to the scandium center, it is forced to adopt a specific orientation to minimize steric clashes with these bulky groups.
Transition State Organization: This enforced orientation dictates the trajectory from which a reagent can approach the substrate. By organizing the transition state, the catalyst favors the formation of one stereoisomer over others.
For example, in a Diels-Alder reaction, the catalyst can coordinate to a dienophile, and the steric bulk of the triflimide ligands can block one face of the dienophile, leading to a preferred endo or exo product, or in asymmetric variants, a specific enantiomer. Scandium triflate has been shown to influence stereoselectivity in radical polymerizations, producing isotactic polymers where atactic polymers would normally form. researchgate.net The larger steric footprint and weaker coordinating ability of the triflimide anion in this compound can further refine this control, leading to even higher levels of stereoselectivity.
Applications in Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The Mukaiyama aldol (B89426) addition is a crucial carbon-carbon bond-forming reaction that involves the addition of a silyl (B83357) enol ether to a carbonyl compound, typically an aldehyde or ketone, mediated by a Lewis acid. wikipedia.orgorganic-chemistry.org Scandium triflate has proven to be a highly efficient catalyst for this transformation. chemicalbook.com
Research has shown that Sc(OTf)₃ is particularly effective in the Mukaiyama-aldol reaction of ketones with difluoroenoxysilanes. While other Lewis acids like bismuth triflate (Bi(OTf)₃) work well for aryl ketones, Sc(OTf)₃ is required for the efficient reaction of more challenging aliphatic ketones. nih.gov Furthermore, Sc(OTf)₃ demonstrates excellent 1,2-selectivity in reactions involving α,β-unsaturated ketones, providing a direct route to β-hydroxy α,α-difluoro ketones. nih.gov Although Sc(OTf)₃ has been used to catalyze these reactions in aqueous media, the observed stereoselectivities in such systems have been reported as poor. msu.edu
Table 1: Sc(OTf)₃ in Mukaiyama Aldol Additions
| Reactant 1 | Reactant 2 | Catalyst | Key Finding | Reference |
|---|---|---|---|---|
| Aliphatic Ketone | Difluoroenoxysilane | Sc(OTf)₃ | Efficient catalysis where other Lewis acids are less effective. | nih.gov |
| α,β-Unsaturated Ketone | Difluoroenoxysilane | Sc(OTf)₃ | Achieves excellent 1,2-selectivity. | nih.gov |
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, creating carbon-carbon bonds by alkylating or acylating an aromatic ring. masterorganicchemistry.com Scandium triflate is an exceptionally active and reusable catalyst for both Friedel-Crafts alkylation and acylation. chemicalbook.comresearchgate.net It can catalyze the alkylation of aromatic compounds using alkenes or alcohols as the alkylating agents. capes.gov.brrsc.org For instance, Sc(OTf)₃ effectively catalyzes the benzylation of aromatic compounds using arenecarbaldehydes and propane-1,3-diol in a clean redox process to yield diarylmethanes. rsc.org
In Friedel-Crafts acylation, Sc(OTf)₃ promotes the reaction of aromatic compounds with acid anhydrides. researchgate.netnih.gov While less reactive aromatics like toluene (B28343) are not acylated effectively by Sc(OTf)₃ alone, its catalytic activity can be dramatically enhanced by the addition of lithium perchlorate. researchgate.net Mechanistic studies on intramolecular Friedel-Crafts acylation using Meldrum's acid derivatives suggest that Sc(OTf)₃ may serve as a mild and convenient source for triflic acid, the active catalytic species. researchgate.net
A significant advancement in this area is the development of asymmetric Friedel-Crafts reactions. By combining Sc(OTf)₃ with chiral ligands, high enantioselectivity can be achieved. A highly effective system involves the use of a chiral bis(oxazolinyl)pyridine-scandium(III) triflate complex. semanticscholar.orgnih.govnorthwestern.edu This catalytic system has been successfully applied to the enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated acyl phosphonates, affording the products in high yields (69-98%) and excellent enantiomeric excess (80-99.5%). semanticscholar.orgnih.gov
Table 2: Performance in Asymmetric Friedel-Crafts Alkylation of Indoles
| Electrophile | Nucleophile | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| α,β-Unsaturated Acyl Phosphonate | Indole (B1671886) | Sc(OTf)₃ / Chiral Pyridyl(bis)oxazoline | Good | High | nih.gov |
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing six-membered rings. scandium.org Scandium triflate is recognized as a superior Lewis acid catalyst for this reaction, enhancing reaction rates and selectivity under mild conditions. scandium.orgchempedia.info The catalyst functions by coordinating to the dienophile, which lowers its LUMO (Lowest Unoccupied Molecular Orbital) and accelerates the reaction. scandium.org
Sc(OTf)₃ has been used to catalyze Diels-Alder reactions between various acrylates and cyclopentadiene, even in unconventional media like supercritical carbon dioxide, where optimizing CO₂ density can lead to enhanced endo:exo stereoselectivity compared to conventional solvents. rsc.org The catalytic system is also effective in ionic liquids, which can accelerate the reaction, improve selectivity, and facilitate catalyst recycling. chempedia.inforesearchgate.net
In the realm of asymmetric synthesis, chiral scandium complexes are potent catalysts for enantioselective Diels-Alder reactions. scandium.org For example, a chiral N,N'-dioxide/Sc(OTf)₃ complex has been used to catalyze a highly efficient asymmetric inverse-electron-demand oxa-Diels-Alder reaction between ortho-quinone methides and fulvenes, producing optically active chromane (B1220400) derivatives with excellent diastereoselectivity and enantioselectivity. nih.gov
Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks that can undergo ring-opening reactions in the presence of a Lewis acid to form a 1,3-zwitterionic intermediate. researchgate.netresearchgate.net Scandium triflate is an effective catalyst for activating D-A cyclopropanes towards formal cycloaddition and annulation reactions. researchgate.net
One notable application is the Sc(OTf)₃-catalyzed reaction of aroyl-substituted D-A cyclopropanes with 1-naphthylamines. This process provides access to complex dibenzo[c,h]acridine structures in yields of 50-70%. nih.gov The transformation proceeds through the initial nucleophilic ring-opening of the cyclopropane (B1198618) by the naphthylamine, followed by subsequent fragmentation and cyclization steps. nih.gov In another example, Sc(OTf)₃ promotes the reaction of D-A cyclopropanes with 1,1-diarylethylenes under mild conditions, affording a variety of products in high yields. researchgate.net
Three-component reactions are highly efficient processes that allow for the construction of complex molecules from simple precursors in a single step. Scandium triflate has been employed as a catalyst in such reactions to synthesize important heterocyclic scaffolds.
For instance, Sc(OTf)₃ immobilized in an ionic liquid has been shown to catalyze the [4+2] cycloaddition reaction of imines (generated in situ from aryl amines and enol ethers) with cyclic enol ethers like 3,4-dihydro-2H-pyran (DHP) and 2,3-dihydrofuran (B140613) (DHF). researchgate.net This solvent-free, three-component approach yields pyrano- and furo[3,2-c]quinolines in high yields with a recyclable catalytic system. researchgate.net Another key transformation enabled by Sc(OTf)₃ is the direct synthesis of N-unprotected ketimines from ketones using bis(trimethylsilyl)amine as a nitrogen source. organic-chemistry.orgnih.gov These ketimines are valuable intermediates that can be used in one-pot syntheses of other nitrogen-containing compounds without needing to be isolated. organic-chemistry.org
Beta-cyanoketones are valuable synthetic intermediates used in the preparation of compounds such as γ-aminobutyric acid and γ-lactam acids, which are selective agonists of GABA receptors. researchgate.net A practical and safe method for synthesizing β-cyanoketones involves the 1,4-addition (conjugate addition) of a cyanide source to α,β-unsaturated ketones (enones). researchgate.netresearchgate.net
Scandium triflate has been utilized as a catalyst in a novel method for this transformation, using tetraethylammonium (B1195904) cyanide (Et₄NCN) as a safe and easy-to-handle cyanide source. researchgate.net This approach avoids the liberation of highly toxic hydrogen cyanide (HCN) gas. The Sc(OTf)₃-catalyzed reaction between chalcones (a type of enone) and Et₄NCN proceeds under mild conditions to afford β-cyanoketones in high yields, making it an attractive protocol for the direct synthesis of these important adducts. researchgate.net
Carbon-Oxygen Bond Forming and Cleavage Reactions
Acylation of Alcohols and Esterification with Carboxylic Acids
A novel scandium complex, prepared from scandium(III) acetate (B1210297) and trifluoromethanesulfonimide, has been identified as an exceptionally active Lewis acid catalyst for the acylation of alcohols and the direct esterification of carboxylic acids. researchgate.net Its catalytic prowess is reported to be superior to that of the more widely studied scandium triflate (Sc(OTf)₃). researchgate.net
The catalyst is highly effective in the benzoylation of a wide range of alcohols using benzoic anhydride (B1165640) as the acylating agent. Even sterically demanding secondary alcohols like 1-(1-naphthyl)ethanol (B73620) and bulky tertiary alcohols such as 1-adamantanol (B105290) can be acylated in excellent yields (99% and 98%, respectively) with a catalyst loading as low as 0.1 mol%. researchgate.net The ability to efficiently catalyze reactions with tertiary alcohols is a significant advantage over many other Lewis acid systems. researchgate.net
Additionally, the scandium trifluoromethanesulfonimide complex facilitates the direct esterification between carboxylic acids and alcohols, an atom-economical process that yields water as the sole theoretical byproduct. The reaction between 4-phenylbutyric acid and cycloheptanol, for example, proceeds to a 94% yield in the presence of 1 mol% of the catalyst. researchgate.net The potent catalytic activity is ascribed to the strong Lewis acidity of the scandium center combined with the unique properties of the non-coordinating bis(trifluoromethanesulfonyl)imide anion. researchgate.net
Table 1: this compound-Catalyzed Benzoylation of Alcohols with Benzoic Anhydride Reactions were performed with the alcohol (1 mmol) and benzoic anhydride (0.6 mmol) at 50°C. Data sourced from Ishihara, K., et al. (1996). researchgate.net
| Alcohol Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1-Heptanol | 0.1 | 3 | 99 |
| Cycloheptanol | 0.1 | 3 | >99 |
| 1-(1-Naphthyl)ethanol | 0.1 | 4 | 99 |
| 1-Adamantanol | 0.1 | 3 | 98 |
Table 2: this compound-Catalyzed Direct Esterification Reaction conducted with equimolar amounts of carboxylic acid and alcohol in toluene at 100°C. Data sourced from Ishihara, K., et al. (1996). researchgate.net
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 4-Phenylbutyric acid | Cycloheptanol | 1 | 16 | 94 |
Selective Cleavage of Esters Bearing Coordinative Groups
A comprehensive search of scientific literature did not yield specific studies where this compound (Sc(NTf₂)₃) was utilized for the selective cleavage of esters with coordinating groups. This application is, however, documented for the related compound, scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), which can catalyze the mild and selective cleavage of acetates that possess a nearby coordinating functional group. nih.gov
Methoxymethylation of Alcohols
While the protection of alcohols via methoxymethylation is a crucial step in multistep synthesis, there are no specific reports in the surveyed literature detailing the use of this compound (Sc(NTf₂)₃) for this purpose. The analogous compound, scandium trifluoromethanesulfonate (Sc(OTf)₃), has been shown to be a recyclable and effective catalyst for the methoxymethylation of alcohols. nih.gov
Acetalization Reactions
This compound has been recognized as an exceptionally active catalyst for acetalization reactions. nih.gov Its performance is noted to be on par with, and sometimes superior to, scandium trifluoromethanesulfonate. nih.gov Acetalization reactions are vital for the protection of aldehydes and ketones. The high Lewis acidity of Sc(NTf₂)₃ enables it to activate carbonyl compounds towards nucleophilic attack by alcohols or diols with high efficiency, allowing for very low catalyst loadings. nih.gov
Other Catalytic Transformations
Hydrothiolation of Unsaturated Organosilicon Compounds
Following an extensive literature review, no studies were found that describe the application of this compound (Sc(NTf₂)₃) as a catalyst for the hydrothiolation of unsaturated organosilicon compounds. In contrast, scandium trifluoromethanesulfonate (Sc(OTf)₃) has been successfully employed as the first Lewis acid catalyst for this reaction, demonstrating high activity and selectivity for the addition of thiols to compounds like allylsilanes and ethynylsilanes. nih.gov This method is notable for producing the Markovnikov addition product, which is contrary to the anti-Markovnikov products typically obtained from free-radical pathways. nih.gov
Selective Two-Electron Reduction Processes
Scandium(III) trifluoromethanesulfonate plays a significant role in promoting electron-transfer reactions. nih.gov Its strong Lewis acidity, stemming from the small ionic radius and trivalent charge of the Sc³⁺ ion, can significantly alter the reduction potentials of organic molecules. nih.gov This property enables electron-transfer reactions that would not otherwise occur. nih.gov
A key example is the electron-transfer disproportionation of radical compounds. In a study involving 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO•), the addition of scandium triflate to an acetonitrile (B52724) solution of the radical induced a disproportionation event. nih.gov This process involves the transfer of electrons between two radical molecules, resulting in the formation of a corresponding cation (PTIO⁺) and an anion (PTIO⁻). The reaction follows second-order kinetics, and the anion is stabilized by the scandium ion to form a complex, suggested to be [(PTIO)Sc]²⁺. nih.gov
The presence of Sc(OTf)₃ causes a large positive shift in the one-electron reduction potential of the PTIO• radical, which makes the disproportionation thermodynamically favorable. nih.gov This demonstrates the ability of scandium triflate to facilitate selective redox processes by modulating the electronic properties of substrates. nih.gov A similar disproportionation has been observed with the 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•), where four radical molecules react with a scandium ion to produce two cations and a scandium-anion complex, [(DPPH)₂Sc]⁺. nih.gov
| Radical Compound | Promoter | Solvent | Observed Process | Resulting Species |
|---|---|---|---|---|
| PTIO• | Sc(OTf)₃ | Acetonitrile (MeCN) | Electron-Transfer Disproportionation | PTIO⁺ and [(PTIO)Sc]²⁺ |
| DPPH• | Sc(OTf)₃ | Acetonitrile (MeCN) | Electron-Transfer Disproportionation | DPPH⁺ and [(DPPH)₂Sc]⁺ |
Catalytic Rearrangement Reactions
Scandium triflate is an effective catalyst for various rearrangement reactions, a notable example being the Fries rearrangement. researchgate.net This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone. The catalytic Fries rearrangement of acyloxy naphthalenes proceeds efficiently using a small amount of scandium triflate (5 mol%) to yield the corresponding hydroxynaphthyl ketones in high yields. researchgate.net The strong Lewis acidity of Sc(OTf)₃ facilitates the acyl migration from the oxygen atom to the aromatic ring.
The reaction is typically carried out under mild conditions and demonstrates the efficiency of scandium triflate as a recyclable catalyst for this important carbon-carbon bond-forming reaction. researchgate.net
| Substrate Type | Catalyst | Catalyst Loading | Reaction | Product Type | Yield |
|---|---|---|---|---|---|
| Acyloxy naphthalenes | Sc(OTf)₃ | 5 mol% | Fries Rearrangement | Hydroxynaphthyl ketones | High |
Reductive Opening of Functionalized Pyranoside Rings
Scandium(III) triflate has been identified as a promoter for the mild reductive opening of aryl pyranoside rings. amanote.com This type of reaction is crucial for the synthesis of polyketide-derived natural products and other complex molecules. The process involves the activation of the pyranoside by the Lewis acidic scandium triflate, followed by reduction. This method provides a valuable synthetic route to functionalized, acyclic structures from readily available cyclic carbohydrate precursors. amanote.com
Synthesis of Complex Organic Molecules and Biologically Active Compounds
The catalytic activity of scandium triflate is widely exploited in the synthesis of complex and biologically significant molecules. wikipedia.orgmdpi.com Its ability to function in both aqueous and organic media, coupled with its recyclability, makes it an environmentally conscious choice for complex syntheses. researchgate.netnih.gov
Key examples include:
Synthesis of Bis(3'-indolyl)alkanes: Scandium triflate (5 mol%) catalyzes the synthesis of bis(3'-indolyl)alkanes and their 1-deoxyalditol derivatives. These reactions, conducted in acetonitrile or an ethanol-water mixture, produce good to excellent yields (78-97%). nih.gov These indole derivatives are scaffolds found in many biologically active compounds.
Synthesis of Highly Substituted Fluorenes: Sc(OTf)₃ (2 mol%) catalyzes the dehydrogenative reaction between 9-aryl-fluoren-9-ols and various nucleophiles, including indoles and other electron-rich arenes. This protocol affords indole-containing 9,9-diarylfluorenes in yields up to 99% and is noted for its high selectivity and mild conditions. researchgate.net Some of these fluorene (B118485) derivatives are being explored as potential electroluminescent materials for OLEDs. researchgate.net
Asymmetric Domino Reactions: In combination with chiral N,N'-dioxide ligands, scandium triflate is used to catalyze asymmetric domino reactions for synthesizing biologically interesting chiral molecules. mdpi.com One such reaction is the dearomative spiroannulation of quinolines with alkynes, which produces chiral spiro-dihydroquinolines, structures of interest in medicinal chemistry. mdpi.com Another example is the tandem Friedel–Crafts alkylation/lactonization reaction between ortho-quinone methides and substituted indoles to create C₂-symmetric chiral macrodiolides. mdpi.com
Synthesis of α-Tocopherol (Vitamin E): Sc(OTf)₃ serves as a highly efficient catalyst for the condensation of trimethylhydroquinone (B50269) with isophytol (B1199701) to produce α-tocopherol. The reaction proceeds smoothly with a very low catalyst loading (0.001 molar amount), and the catalyst can be recovered from the aqueous layer and reused. researchgate.net
| Target Molecule Class | Catalyst System | Key Reaction Type | Reported Yield |
|---|---|---|---|
| Bis(3'-indolyl)alkanes | Sc(OTf)₃ | Electrophilic Substitution | 78-97% |
| 9,9-Diarylfluorenes | Sc(OTf)₃ | Dehydrogenative Coupling | Up to 99% |
| Chiral Spiro-dihydroquinolines | Sc(OTf)₃ / Chiral Ligand | Domino Dearomative Spiroannulation | 72-95% |
| C₂-Symmetric Chiral Macrodiolides | Sc(OTf)₃ / Chiral Ligand | Tandem Friedel–Crafts/Lactonization | Not specified |
| α-Tocopherol | Sc(OTf)₃ | Condensation | Not specified |
Polymerization and Advanced Materials Science Applications
Catalysis in Polymerization Reactions
Scandium trifluoromethanesulfonimide and its triflate counterpart, scandium trifluoromethanesulfonate (B1224126) [Sc(OTf)₃], are recognized for their exceptional catalytic prowess in a range of polymerization reactions. Their effectiveness stems from the strong Lewis acidity of the scandium(III) ion, enhanced by the electron-withdrawing nature of the trifluoromethanesulfonimide or trifluoromethanesulfonate ligands.
This compound has been identified as a catalyst for the direct polycondensation of dicarboxylic acids and diols to produce aliphatic polyesters. organic-chemistry.orgresearchgate.net This method represents a significant advancement as it can proceed at moderate temperatures, as low as 35°C, avoiding the harsh conditions of classical polycondensation that can limit the use of thermally unstable monomers. researchgate.net
Initial studies demonstrated that both scandium trifluoromethanesulfonate and this compound could effectively catalyze these reactions. organic-chemistry.orgresearchgate.net However, these early attempts required relatively high catalyst loadings (around 1 mol%) and long reaction times of over 100 hours to achieve high molecular weight polyesters. organic-chemistry.orgresearchgate.net To enhance efficiency, research has focused on scandium catalysts with even stronger electron-withdrawing ligands, such as scandium bis(nonafluorobutanesulfonyl)imide [Sc(NNf₂)₃]. These more potent catalysts have been shown to produce aliphatic polyesters with a number-average molecular weight (Mn) greater than 1.0 × 10⁴ at 60°C in just 6 hours, using a much lower catalyst concentration of 0.05–0.1 mol%. organic-chemistry.org
The catalytic activity in these polyesterification reactions is influenced by the fluorine content and the type of ligand attached to the scandium ion, which is reflected in the activation entropy values of the reaction. researchgate.net
Table 1: Comparison of Scandium Catalysts in Polycondensation
| Catalyst | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Resulting Polyester Mn |
|---|---|---|---|---|
| This compound | 35 | >100 | ~1 | >10,000 |
This table provides an illustrative comparison based on reported findings.
The synthesis of aliphatic polyesters is a direct application of the polycondensation reactions catalyzed by this compound and its derivatives. organic-chemistry.orgnih.gov These catalysts enable the creation of a variety of polyesters from different dicarboxylic acid and diol monomers. For instance, the polycondensation of adipic acid and 3-methyl-1,5-pentanediol (B147205) has been successfully demonstrated. organic-chemistry.org
The ability to perform these reactions at or near room temperature is a key advantage, as it allows for the incorporation of functional groups that might not be stable at higher temperatures. researchgate.net This opens the door to producing functional aliphatic polyesters with tailored properties for various applications. Research has shown that scandium triflate-catalyzed polycondensation can be used to prepare polyesters containing sulfide (B99878) linkages, which can then be oxidized to create poly(ester-sulfone)s. nih.gov Furthermore, this mild catalytic system allows for the use of monomers with bromo functionalities or carbon-carbon double bonds to produce polymers like poly(butylene succinate-co-butylene bromoadipate). researchgate.net
While scandium trifluoromethanesulfonate is a well-established Lewis acid catalyst for a variety of reactions involving carbonyl compounds, such as the synthesis of N-unprotected ketimines and the chemoselective conversion of carbonyls to 1,3-oxathiolanes, specific research on its direct role in the polymerization of alpha-hydroxycarbonyl compounds is not extensively documented in the reviewed literature. organic-chemistry.orgnih.govorganic-chemistry.org The activation of carbonyl groups by scandium triflate is a fundamental step in many organic transformations, suggesting its potential utility in polymerization reactions involving such functional groups. However, detailed studies focusing specifically on the polymerization of alpha-hydroxycarbonyls catalyzed by this compound or its triflate analogue are needed to fully elucidate its efficacy in this area.
In the realm of advanced polymer synthesis, controlling the stereochemistry of the polymer chain is crucial for tailoring its properties. Scandium trifluoromethanesulfonate has emerged as a particularly effective Lewis acid catalyst for stereospecific radical polymerization. nih.gov Specifically, in the radical polymerization of α-(alkoxymethyl)acrylates, the addition of a catalytic amount of scandium trifluoromethanesulfonate leads to the formation of isotactic-specific polymers, with an isotacticity (m) of approximately 70%. nih.gov
This is a notable achievement, as conventional radical polymerization of these monomers without a metal salt typically yields atactic (random) polymers, while other Lewis acids like zinc bromide produce syndiotactic-rich polymers. nih.gov The ability to switch the stereoregularity between isotactic and syndiotactic by selecting the appropriate Lewis acid catalyst is a powerful tool for polymer chemists. The mechanism is believed to involve the coordination of the Lewis acid to the monomer and the growing polymer chain, which influences the way incoming monomers add to the chain end. nih.gov Among various rare earth metal triflates, scandium(III) triflate has been highlighted for its success in producing isotactic polymethacrylates. nih.gov
Table 2: Effect of Lewis Acid on Tacticity in the Polymerization of α-(Alkoxymethyl)acrylates
| Lewis Acid Catalyst | Resulting Tacticity |
|---|---|
| None | Atactic |
| Zinc Bromide | Syndiotactic-rich (~70% r) |
Integration into Advanced Materials
Scandium trifluoromethanesulfonate [Sc(OTf)₃] has been successfully employed as a multifunctional additive to enhance the performance and stability of inverted perovskite solar cells (PSCs). organic-chemistry.orgnih.gov High-quality perovskite films are essential for efficient solar cells, but unprocessed films often suffer from a high density of defects that hinder performance. organic-chemistry.orgnih.gov
The introduction of scandium trifluoromethanesulfonate into the perovskite precursor solution addresses this issue in several ways. The sulfonic group of the triflate can coordinate with lead ions in the perovskite structure, which helps to control the crystallization process. organic-chemistry.orgnih.gov This leads to the formation of a high-quality perovskite film with larger grain sizes, higher crystallinity, and fewer defects. organic-chemistry.orgnih.gov
The use of a small amount of scandium trifluoromethanesulfonate (e.g., 0.1 mg/ml) as an additive has resulted in inverted PSCs with a remarkable power conversion efficiency of 20.63% and a high fill factor of 83.80%. nih.gov Similar strategies using other triflate-containing additives, such as zinc trifluoromethanesulfonate, have also shown promise in reducing crystal defects and improving charge carrier transport efficiency, leading to enhanced solar cell performance and stability.
Table 3: Performance of Inverted Perovskite Solar Cells with Scandium Trifluoromethanesulfonate Additive
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 20.63% |
| Open Circuit Voltage (Voc) | 1134 mV |
| Short Circuit Current Density (Jsc) | 21.71 mA/cm² |
Potential in Battery and Energy Storage Technologies
Scandium and its compounds, including this compound, are emerging as materials of interest for next-generation energy storage solutions, particularly in solid-state batteries. fishersci.comeurekalert.orgazom.com The unique properties of the scandium ion and the trifluoromethanesulfonimide anion suggest a potential for creating safer and more efficient electrolytes.
The trifluoromethanesulfonimide (TFSI) anion is known for its high thermal stability, with decomposition temperatures exceeding 360°C, and good chemical stability, making it a promising component for electrolytes in high-voltage applications. mdpi.com While research on this compound specifically is nascent, related scandium compounds have demonstrated significant potential. For instance, researchers have developed novel solid electrolytes composed of lithium, scandium, indium, and chlorine. eurekalert.org This chloride-based electrolyte exhibits high stability above 4 volts, good lithium-ion conductivity, and poor electronic conductivity, a crucial combination for enabling stable cycling of all-solid-state batteries at high voltages. eurekalert.org
Furthermore, the partial substitution of lithium with scandium in a lithium antimonide compound has been shown to create vacancies in the crystal lattice, which facilitates faster lithium-ion movement. azom.comess-news.com This approach resulted in a material that conducts lithium ions over 30% faster than previously known materials, setting a new benchmark for conductivity and highlighting scandium's potential to enhance ion transport in solid-state battery electrodes. azom.comess-news.com Scandium's use is also explored in solid oxide fuel cells (SOFCs), which are efficient energy-producing devices. investingnews.comyoutube.com Given the established benefits of the TFSI anion and the demonstrated advantages of incorporating scandium into battery components, this compound is a logical candidate for future research into advanced, high-stability electrolytes for energy storage technologies. fishersci.commdpi.com
Coordination Chemistry and Structural Investigations
Ligand Design and Scandium Coordination Environment
The design of ligands for the scandium(III) ion is tailored to satisfy its preference for high coordination numbers and its nature as a hard Lewis acid, which favors interaction with hard donor atoms like oxygen and nitrogen. nih.gov Given that the trifluoromethanesulfonimide anion is very weakly coordinating, the coordination number and geometry of Sc(NTf₂)₃ complexes are dictated almost entirely by the structure of the neutral or anionic ligands introduced to the system.
Research into analogous scandium(III) triflate (Sc(OTf)₃) systems, which feature a similarly weakly coordinating anion, provides significant insight. Studies on complexes with phosphine (B1218219) oxide ligands, such as triphenylphosphine (B44618) oxide (Ph₃PO), show that these strong oxygen-donor ligands readily displace the anion from the primary coordination sphere. researchgate.net The ligands are designed to encapsulate the metal center, and multidentate ligands are often employed to enhance complex stability through the chelate effect. For instance, polydentate phosphine oxides have been synthesized to explore the effect of varying ionic radii on coordination properties. staffs.ac.uk
In the context of radiopharmaceuticals, macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are designed to form highly stable, kinetically inert complexes. nih.gov These ligands create a well-defined cavity that can tightly bind the Sc³⁺ ion, often resulting in an eight-coordinate environment. The design involves a semi-rigid macrocyclic base with pendant arms that fill the conformational space around the metal ion. nih.govCurrent time information in Lexington County, US. The insufficient encapsulation of the metal by some ligands can leave a coordination site accessible to other small molecules. nih.gov
Spectroscopic and Diffraction Analyses of Coordination Complexes
The structural elucidation of scandium coordination complexes relies heavily on single-crystal X-ray diffraction and various spectroscopic techniques.
Interactive Table 1: Selected X-ray Crystallographic Data for Scandium Triflate Complexes
| Complex | Coordination Number | Geometry | Avg. Sc-O (Ligand) Bond Length (Å) | Avg. Sc-O (Triflate) Bond Length (Å) | Reference |
|---|---|---|---|---|---|
| [Sc(OTf)₂(Ph₃PO)₄]⁺[OTf]⁻ | 6 | Octahedral | 2.071 | 2.185 | researchgate.net |
| [Sc(Ph₂P(O)CH₂P(O)Ph₂)₃]³⁺ | 6 | Octahedral | 2.091 | N/A | staffs.ac.uk |
Spectroscopic Analyses: Spectroscopic methods are crucial for characterizing these complexes, particularly in solution.
⁴⁵Sc NMR Spectroscopy: This technique is highly sensitive to the symmetry and electronic environment of the scandium nucleus. It has been effectively used in combination with potentiometry to determine the stability constants of scandium complexes with DOTA-analogue ligands, providing insight into the strength of the metal-ligand interaction in solution. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of ligands. For example, in phosphine oxide complexes, a shift in the P=O stretching frequency to a lower wavenumber upon coordination to the Sc³⁺ center is indicative of the M-O bond formation. researchgate.net
Mass Spectrometry: Electrospray mass spectrometry has been used to analyze the solution structures of scandium triflate complexes, indicating that extensive ligand redistribution can occur in solution. researchgate.net
Influence of Steric and Electronic Factors on Coordination Number and Geometry
The coordination chemistry of scandium is a delicate interplay of steric and electronic effects. Due to its small ionic radius compared to lanthanides, the Sc³⁺ ion is particularly sensitive to the steric bulk of surrounding ligands. nih.gov
Steric Factors: The size of the ligands and their "bite angle" are critical in determining the final geometry and coordination number. The use of bulky cyclopentadienyl (B1206354) ligands, for example, can lead to monoscandium derivatives, whereas less bulky ligands might result in bridged dimers. wikipedia.org In complexes with multidentate ligands, the length and flexibility of pendant arms influence how effectively the ligand can encapsulate the metal. Ligands with larger, more rigid arms can shield the metal and sterically hinder the coordination of additional molecules. nih.govCurrent time information in Lexington County, US.
Electronic Factors: The hard Lewis acidic nature of Sc³⁺ dictates its preference for hard donors like oxygen and nitrogen. The electrostatic interactions between the highly charged Sc³⁺ ion and anionic donor groups on a ligand can significantly influence the structure. In DOTA-type complexes, strong electrostatic forces from deprotonated pendant arms can pull the scandium ion, sometimes distorting the geometry away from an ideal conformation. nih.gov The trifluoromethanesulfonimide anion itself exerts minimal electronic influence due to its highly delocalized charge, making the electronic properties of the primary ligands the dominant factor. researchgate.net
Comparative Structural Analysis with Other Scandium Complexes
The structure of complexes formed with scandium trifluoromethanesulfonimide is best understood by comparison with other scandium compounds featuring different anions and ligands.
Comparison with Scandium Triflate Complexes: As discussed, Sc(NTf₂)₃ is expected to behave very similarly to scandium triflate, Sc(OTf)₃. Both feature weakly coordinating anions, leading to cationic scandium centers supported by neutral donor ligands like phosphine oxides. The primary difference would be the even greater tendency of the NTf₂⁻ anion to be located in the outer coordination sphere due to its larger size. researchgate.netstaffs.ac.uk
Comparison with Scandium Halide and Nitrate (B79036) Complexes: In contrast, anions like chloride (Cl⁻) and nitrate (NO₃⁻) are more coordinating than triflimide. Scandium chloride often acts as a precursor to form chloride-bridged dimers, such as [Cp₂Sc(μ-Cl)]₂. wikipedia.org Scandium nitrate, when reacted with ligands like 2,2'-bipyridyl (bipy) in solution containing water, can undergo hydrolysis due to the strong Lewis acidity of Sc³⁺, forming unusual di-hydroxy-bridged dimeric complexes like [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)]. researchgate.net This demonstrates that more coordinating anions and protic solvents can lead to vastly different structures compared to the simple cationic complexes expected with this compound in aprotic media.
Comparison with Encapsulating Ligand Complexes: When scandium is complexed with strong, encapsulating ligands like DOTA or its analogues, the coordination environment is almost entirely controlled by the ligand. These octadentate ligands form a stable cage around the Sc³⁺ ion, and the counter-anion, whether it be triflimide, triflate, or chloride, typically remains as a non-coordinating charge-balancing ion in the outer sphere. nih.govrsc.org
Interactive Table 2: Compound Name Directory
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound / Scandium triflimide | Scandium(III) tris(bis(trifluoromethanesulfonyl)imide) |
| Sc(OTf)₃ / Scandium triflate | Scandium(III) trifluoromethanesulfonate (B1224126) |
| Ph₃PO | Triphenylphosphine oxide |
| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |
| Cp | Cyclopentadienyl |
| bipy | 2,2'-bipyridyl |
Advanced Analytical Techniques for Research on Scandium Trifluoromethanesulfonimide
Spectroscopic Methods for Mechanistic Elucidation
Spectroscopic techniques are fundamental in probing the electronic and structural properties of Scandium trifluoromethanesulfonimide, offering data that is essential for understanding its reactivity and behavior in various applications.
X-ray Photoelectron Spectroscopy (XPS) is a powerful, surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material. carleton.edu For this compound, XPS provides invaluable information on the oxidation state of the central scandium atom and the integrity of the trifluoromethanesulfonimide ligand.
The analysis involves irradiating the sample with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and their binding energy is calculated. carleton.edu Each element has a characteristic set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies reveal the chemical environment and oxidation state of the atoms. carleton.edu
In the case of this compound, the Sc 2p region is of primary interest. The binding energy of the Sc 2p₃/₂ peak for scandium in its +3 oxidation state, as found in compounds like Sc₂O₃, is typically observed around 401.7 eV. xpsfitting.com This allows for confirmation of the Sc(III) center in the complex. The spectra for the other constituent elements—carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), fluorine (F 1s), and sulfur (S 2p)—are also analyzed to confirm the structure of the trifluoromethanesulfonimide anion. For instance, the high binding energy of the F 1s peak confirms the presence of C-F bonds, while the S 2p spectrum helps to verify the +6 oxidation state of sulfur in the sulfonyl group.
Table 1: Representative Binding Energies for Elements in this compound Note: These are approximate values and can shift based on the specific chemical environment and instrument calibration.
| Element | Orbital | Approximate Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Scandium | Sc 2p₃/₂ | ~402 | Confirms Sc(III) oxidation state. xpsfitting.com |
| Nitrogen | N 1s | ~400 | Characterizes the nitrogen in the imide anion. |
| Sulfur | S 2p₃/₂ | ~169 | Confirms sulfur in a high oxidation state (sulfonyl group). |
| Carbon | C 1s | ~293 | Indicates carbon in a trifluoromethyl (CF₃) group. |
| Oxygen | O 1s | ~533 | Corresponds to oxygen in the sulfonyl (S=O) groups. |
| Fluorine | F 1s | ~689 | Indicates fluorine in a trifluoromethyl (CF₃) group. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.
Different nuclei can be studied, with ¹³C and ¹⁹F NMR being particularly informative for this compound.
¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus. The ¹⁹F NMR spectrum of this compound would be expected to show a singlet for the six equivalent fluorine atoms in each trifluoromethyl (CF₃) group of the anion. The chemical shift of this peak provides confirmation of the trifluoromethanesulfonyl moiety.
¹³C NMR: The carbon-13 NMR spectrum would show a characteristic quartet for the carbon in the CF₃ group due to coupling with the three attached fluorine atoms. This provides further structural validation.
¹⁵N NMR: While less common, ¹⁵N NMR could be used to probe the electronic environment of the central nitrogen atom in the trifluoromethanesulfonimide ligand, offering insights into the coordination with the scandium ion.
Microscopic Techniques for Material Morphology and Microstructure
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a sample. researchgate.net The technique involves scanning a focused beam of electrons over the material and detecting the secondary or backscattered electrons that are emitted. youtube.com This provides detailed information about the morphology (shape and size) and texture of the particles. For this compound powder, SEM analysis can reveal:
Particle Size and Distribution: Determining the average size and range of sizes of the compound's particles.
Crystal Habit: Visualizing the characteristic shape of the crystals, such as cubic, prismatic, or irregular.
Surface Texture: Examining whether the particle surfaces are smooth, rough, or porous. researchgate.net
This morphological information is crucial as it can influence the material's bulk properties, such as its flowability, solubility, and catalytic activity.
X-ray Diffraction (XRD) is the primary technique for analyzing the crystallographic structure of solid materials. usp.org It is based on the principle that a crystalline substance will diffract an incident X-ray beam in a unique, predictable pattern according to Bragg's Law. usp.org
For this compound, XRD is used to:
Determine Crystallinity: A well-ordered crystalline sample produces a pattern with sharp, well-defined peaks (Bragg reflections). In contrast, an amorphous (non-crystalline) sample yields a pattern with broad, diffuse halos. uitm.edu.my
Phase Identification: Every crystalline phase has a unique XRD pattern, which serves as a "fingerprint." This allows for the identification of the specific crystalline form of this compound and can be used to detect the presence of any crystalline impurities. usp.org
Lattice Parameter Determination: For a new crystalline phase, the positions of the diffraction peaks can be used to determine the dimensions of the unit cell. usp.org
Table 2: Illustrative XRD Data for Crystalline vs. Amorphous this compound This table is a hypothetical representation to illustrate the difference in XRD output.
| Sample Form | 2θ (Degrees) | Intensity | Description |
|---|---|---|---|
| Crystalline | 15.2, 18.5, 22.1, 25.8 | Sharp Peaks | Indicates a well-ordered, repeating atomic structure. |
| Amorphous | 15 - 30 | Broad Halo | Indicates a lack of long-range atomic order. |
Elemental Analysis and Quantitative Determination
Elemental analysis provides the quantitative measurement of the mass percentages of the elements within the compound. This is a fundamental check to verify the empirical and molecular formula of a synthesized batch of this compound. The theoretical elemental composition is calculated from the molecular formula, Sc[N(SO₂CF₃)₂]₃. Experimental values are typically determined by combustion analysis for carbon, nitrogen, and sulfur, while ion chromatography or a fluoride (B91410) ion-selective electrode can be used for fluorine. The scandium content is often determined using Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES). A close match between the experimental and theoretical values confirms the purity and identity of the compound.
Table 3: Elemental Composition of this compound (Sc(C₂F₆NO₄S₂)₃)
| Element | Symbol | Atomic Weight | Molar Mass Contribution (g/mol) | Theoretical Mass % |
|---|---|---|---|---|
| Scandium | Sc | 44.956 | 44.956 | 5.08% |
| Carbon | C | 12.011 | 72.066 | 8.14% |
| Fluorine | F | 18.998 | 341.964 | 38.64% |
| Nitrogen | N | 14.007 | 42.021 | 4.75% |
| Oxygen | O | 15.999 | 191.988 | 21.69% |
| Sulfur | S | 32.065 | 192.390 | 21.73% |
| Total | 885.385 | 100.00% |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Analysis
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands as a powerful and highly sensitive analytical technique for the determination of elemental compositions at trace and ultra-trace levels. nih.gov While specific research on the direct analysis of this compound using ICP-MS is not extensively documented in publicly available literature, the principles of ICP-MS allow for a robust theoretical framework for its analysis. The primary application of ICP-MS in this context would be the precise quantification of scandium content, as well as the identification and quantification of any metallic impurities within the compound.
The analysis of this compound would necessitate its introduction into the ICP-MS system in liquid form. thermofisher.com This is typically achieved by dissolving the solid compound in a suitable solvent. Given the nature of the compound, high-purity deionized water or a dilute solution of a mineral acid, such as nitric acid, would be the preferred solvent to ensure the stability of the scandium ions in the solution. thermofisher.comlibretexts.org The use of nitric acid is generally favored over hydrochloric acid to avoid potential polyatomic interferences from chlorine with certain elements. libretexts.org
Methodology and Hypothetical Research Findings
A hypothetical study on the trace analysis of this compound would involve the careful preparation of sample solutions and calibration standards. The ICP-MS instrument would be calibrated using certified scandium standard solutions at various concentrations to establish a calibration curve. An internal standard, an element not expected to be present in the sample, would be added to all samples and standards to correct for instrumental drift and matrix effects. pcdn.co Scandium is mono-isotopic at mass 45 (⁴⁵Sc), which simplifies its detection as there are no isotopic overlaps to consider from scandium itself. However, potential isobaric and polyatomic interferences from the matrix and plasma gas must be considered. For instance, a potential interference for ⁴⁵Sc is the polyatomic ion ¹²C¹⁶O₂¹H⁺, which can be mitigated by using collision/reaction cell technology within the ICP-MS system.
Organic components of the sample, such as the trifluoromethanesulfonimide anion, can also influence the plasma conditions and lead to signal enhancement or suppression. youtube.com The presence of carbon from the anion can affect the ionization efficiency of scandium. Therefore, sample preparation methods, such as digestion with strong acids, might be employed to break down the organic matrix before analysis, especially if the total organic content is high. thermofisher.com
Illustrative Data Tables
The following data tables are illustrative and represent the type of data that would be generated from an ICP-MS analysis of a this compound sample. These tables are based on the analysis of related compounds and general ICP-MS capabilities.
Table 1: Illustrative ICP-MS Operating Parameters for Scandium Analysis
| Parameter | Value |
| RF Power | 1550 W |
| Plasma Gas Flow | 15.0 L/min |
| Carrier Gas Flow | 0.9 L/min |
| Sample Uptake Rate | 0.4 mL/min |
| Detector Mode | Pulse Counting |
| Monitored Isotope | ⁴⁵Sc |
| Internal Standard | ⁸⁹Y |
| Dwell Time | 100 ms |
Table 2: Hypothetical Calibration Data for Scandium Quantification
| Standard Concentration (µg/L) | Measured Intensity (counts per second) |
| 0 (Blank) | 50 |
| 1 | 15,200 |
| 5 | 76,500 |
| 10 | 151,300 |
| 20 | 305,600 |
| Correlation Coefficient (R²) | 0.9999 |
Table 3: Example of Trace Metal Impurity Analysis in a this compound Sample
| Element | Measured Concentration (µg/kg) | Limit of Detection (µg/kg) |
| Aluminum (Al) | 15.2 | 0.5 |
| Iron (Fe) | 8.7 | 0.2 |
| Nickel (Ni) | 2.1 | 0.1 |
| Copper (Cu) | < 0.1 | 0.1 |
| Zinc (Zn) | 5.4 | 0.3 |
| Lead (Pb) | < 0.05 | 0.05 |
The data presented in these tables showcases the high sensitivity and precision that ICP-MS offers for the elemental analysis of compounds like this compound. The ability to quantify both the primary element (scandium) and various trace metallic impurities is crucial for quality control and for understanding the material's properties in various research and industrial applications.
Future Research Directions and Emerging Applications
Development of Novel Scandium Trifluoromethanesulfonimide Derivatives
The development of new derivatives of this compound represents a primary frontier for expanding its application. The core strategy revolves around modifying the coordination environment of the scandium(III) ion to induce specific catalytic properties, particularly for asymmetric synthesis.
Future research will likely focus on the synthesis of chiral Sc(NTf₂)₃ complexes. While extensive work has been done to create chiral catalysts by combining Sc(OTf)₃ with sophisticated chiral ligands for enantioselective reactions, this area remains largely unexplored for the triflimide version. nih.govmdpi.com The synthesis of derivatives where one or more triflimide anions are replaced by a chiral ligand could yield a new class of powerful and highly selective Lewis acid catalysts. The properties of the triflimide anion—specifically its bulky nature and delocalized charge—may influence the geometry and reactivity of these chiral complexes in ways that differ from their triflate counterparts, potentially leading to catalysts with superior enantioselectivity or broader substrate scope.
Another promising avenue is the creation of polymer-bound or otherwise heterogenized Sc(NTf₂)₃ derivatives. sigmaaldrich.com Developing methods to immobilize the catalyst on a solid support, such as a macroporous polymer resin, would facilitate its separation from reaction products and enable its reuse. researchgate.net This approach directly addresses the high cost of scandium and aligns with the principles of sustainable chemistry.
Exploration of New Catalytic Transformations
The exploration of new catalytic roles for Sc(NTf₂)₃ is a logical extension of its confirmed performance and the properties of related metal triflimides. Initial studies have shown that Sc(NTf₂)₃ is an exceptionally active catalyst for acetalization reactions, demonstrating its high Lewis acidity. thieme-connect.com
A key area of future investigation will be the direct comparison of Sc(NTf₂)₃ and Sc(OTf)₃ in a wide range of organic transformations. Research on other metal triflimides has shown they can be more efficient catalysts than the corresponding triflates in certain multicomponent reactions, such as the Biginelli reaction, even in aqueous media. researchgate.net This suggests that Sc(NTf₂)₃ may outperform its triflate analogue in various classic Lewis acid-catalyzed reactions, including:
Friedel-Crafts Reactions: Acylations and alkylations are fundamental C-C bond-forming reactions where Sc(OTf)₃ is a known effective catalyst. researchgate.netchemicalbook.com Investigating Sc(NTf₂)₃ in these roles could reveal enhanced activity or different selectivity.
Diels-Alder and other Cycloadditions: The stronger Lewis acidity of Sc(NTf₂)₃ could lead to higher reaction rates and selectivities in cycloaddition reactions. researchgate.netresearchgate.net
Michael Additions and Aldol (B89426) Reactions: These reactions are central to organic synthesis, and the use of Sc(NTf₂)₃ may offer advantages in activating substrates or in stereocontrol, particularly when paired with chiral ligands. nih.govchemicalbook.com
Furthermore, the unique properties of the triflimide anion may open doors to entirely new transformations that are not efficiently catalyzed by traditional Lewis acids. mdpi.com
Advanced Materials Integration and Performance Optimization
The integration of this compound into advanced materials is an emerging field with significant potential, largely due to the inherent stability of the bis(trifluoromethylsulfonyl)imide anion. researchgate.net
One of the most promising applications is in the field of electrochemistry. The triflimide anion is a key component in many thermally and electrochemically stable ionic liquids, which are investigated as electrolytes for batteries and supercapacitors. nih.govnih.gov The high electrochemical stability window observed for triflimide-based ionic liquids suggests that Sc(NTf₂)₃ could be a valuable additive or component in next-generation energy storage devices, potentially improving their performance and operational stability under harsh conditions. nih.govnih.gov
Additionally, the development of catalyst-infused polymer materials is a significant research direction. By integrating Sc(NTf₂)₃ into polymer matrices, it may be possible to create robust, solid-state catalysts for industrial processes. Such materials would combine the high catalytic activity of the scandium center with the processability and durability of a polymer, offering a pathway to more efficient and recyclable catalytic systems.
Theoretical Modeling and Computational Chemistry for Predictive Design
As with many modern catalysts, the future development of this compound will be heavily influenced by theoretical and computational chemistry. dntb.gov.ua Although specific computational studies on Sc(NTf₂)₃ are not yet widespread, this approach is critical for accelerating its adoption and optimization.
Future computational work will likely focus on several key areas:
Quantifying Lewis Acidity: Theoretical calculations can provide a quantitative measure of the Lewis acidity of the scandium center in Sc(NTf₂)₃ and compare it directly to Sc(OTf)₃ and other Lewis acids. This allows for a more rational selection of catalysts for specific applications.
Modeling Reaction Mechanisms: Using methods such as Density Functional Theory (DFT), researchers can model the entire reaction pathway for a Sc(NTf₂)₃-catalyzed transformation. nih.gov This provides invaluable insight into the transition states, intermediates, and the precise role of the catalyst, which is crucial for explaining observed selectivity and for predicting the outcomes of new reactions.
Designing Novel Derivatives: Computational screening can be used to predict the properties of new, hypothetical Sc(NTf₂)₃ derivatives with various ligands. This predictive power can guide synthetic efforts, allowing chemists to focus on the most promising candidates for catalysts with enhanced activity or selectivity, saving significant time and resources.
Sustainable and Green Chemistry Aspects in this compound Research
The principles of green chemistry are central to modern chemical research, and this compound possesses several characteristics that make it a promising candidate for a sustainable catalyst.
The high catalytic efficiency of Sc(NTf₂)₃, as demonstrated in acetalization reactions, is a primary green attribute, as it allows for very low catalyst loadings, minimizing waste and cost. thieme-connect.com A major focus of future research will be on catalyst recyclability. The development of polymer-supported versions or its use in biphasic systems, such as those involving ionic liquids, would enable the catalyst to be easily recovered and reused multiple times without significant loss of activity, a hallmark of a green chemical process. researchgate.netrsc.org
Q & A
Q. What are the established synthetic routes for preparing scandium trifluoromethanesulfonimide, and how is purity verified?
this compound is typically synthesized via ligand substitution reactions involving scandium precursors (e.g., scandium chloride) and trifluoromethanesulfonimide salts under anhydrous conditions. Purity is verified using techniques like elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to confirm ligand coordination and absence of residual solvents or unreacted starting materials .
Q. What characterization methods are critical for confirming the structure and stability of this compound?
Key methods include:
- X-ray crystallography : To resolve the coordination geometry and ligand arrangement .
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition thresholds under controlled atmospheres .
- FT-IR spectroscopy : To identify characteristic vibrational modes of the trifluoromethanesulfonimide ligand and scandium-ligand bonds .
Q. How is this compound utilized in asymmetric catalysis, and what substrates are commonly targeted?
It acts as a Lewis acid catalyst in asymmetric hydroxyl dearomatization reactions, particularly with 2-naphthol derivatives. The N,N′-dioxide ligands in scandium complexes enhance enantioselectivity by creating chiral environments . Substrates often include aromatic alcohols and ketones, with reaction outcomes monitored via HPLC or chiral GC analysis .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use fume hoods to avoid inhalation of fine particulates .
- Wear nitrile gloves and protective eyewear to prevent skin/eye contact, as the compound may cause irritation .
- Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound-catalyzed asymmetric transformations?
Optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., THF, DCM) improve solubility and reaction rates .
- Ligand tuning : Modifying N,N′-dioxide ligands (e.g., adjusting steric bulk) to enhance enantiomeric excess (e.e.) .
- Temperature control : Lower temperatures (e.g., −20°C) may reduce side reactions in sensitive substrates .
Q. What mechanistic insights explain the role of this compound in accelerating reaction kinetics?
Scandium(III) centers activate substrates via Lewis acid-base interactions, polarizing electrophilic groups (e.g., carbonyls). The trifluoromethanesulfonimide counterion stabilizes transition states through weak anion coordination, lowering activation energy. Mechanistic studies often employ kinetic isotope effects (KIE) and DFT calculations .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
Contradictions may arise from:
- Ligand purity : Impurities in N,N′-dioxide ligands can reduce catalytic activity .
- Moisture sensitivity : Variations in anhydrous handling protocols affect reproducibility .
- Substrate scope : Efficiency may vary significantly with structurally distinct substrates, requiring systematic benchmarking .
Q. What advanced analytical techniques are used to study the decomposition pathways of this compound under oxidative conditions?
- Electron paramagnetic resonance (EPR) : Detects radical intermediates during oxidation .
- Mass spectrometry (MS) : Identifies decomposition products (e.g., scandium oxides, fluorinated byproducts) .
- In situ Raman spectroscopy : Monitors real-time structural changes during thermal or oxidative stress .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
